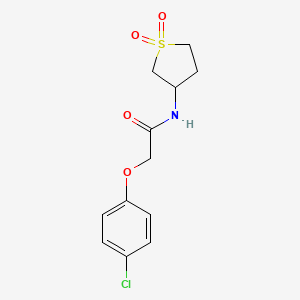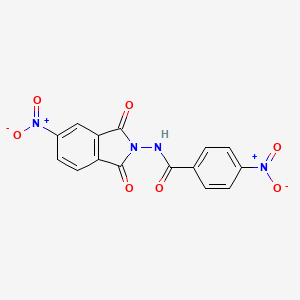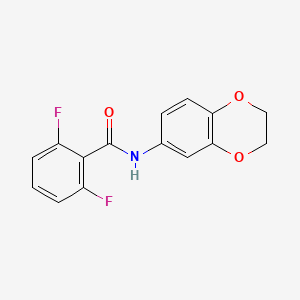![molecular formula C20H20N2O2S B4930838 8-甲氧基-4-(4-甲氧基苯基)-3,4,5,6-四氢苯并[h]喹唑啉-2(1H)-硫酮](/img/structure/B4930838.png)
8-甲氧基-4-(4-甲氧基苯基)-3,4,5,6-四氢苯并[h]喹唑啉-2(1H)-硫酮
描述
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, highlighting the versatility and complexity of synthesizing benzo[h]quinazoline derivatives. For instance, the compound can be obtained by the condensation of specific naphthalene derivatives with thiourea, followed by reactions with chloroacetic acid and 3-chloropropanoic acid in the presence of ionic liquids such as N-methylpyridinium tosylate, leading to various thiazoloquinazoline and thiazinoquinazoline derivatives (Gupta & Chaudhary, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, achieved through NMR, DFT, and X-ray diffraction, establishes the regiochemistry and confirms the structural configurations. For example, detailed analysis of 1-(4-methoxyphenyl)-1,2,5,6-tetrahydrobenzo[f]quinazoline-3(4H)-thione and its derivatives provides insights into their crystalline structures and molecular orientations (Gupta & Chaudhary, 2015).
Chemical Reactions and Properties
Chemical reactions of benzo[h]quinazoline derivatives can yield a variety of compounds with potential antimicrobial activities. These reactions often involve further condensations, cyclizations, and functional group transformations that lead to diverse structures with significant biological relevance (Gupta & Chaudhary, 2012).
科学研究应用
抗菌应用
8-甲氧基-4-(4-甲氧基苯基)-3,4,5,6-四氢苯并[h]喹唑啉-2(1H)-硫酮在抗菌应用中显示出前景。Gupta 和 Chaudhary (2012) 进行了一项研究,他们合成了这种化学物质的化合物,这些化合物表现出显着的抗菌活性 (Gupta & Chaudhary, 2012)。这表明这些化合物在对抗各种微生物感染方面具有潜力。
环化和结构研究
该化合物已用于探索噻唑并喹唑啉杂环系统中环化的方向的研究。Gupta 和 Chaudhary (2015) 研究了衍生自该化合物的环化产物的区域化学和结构,提供了对该化合物的化学行为和在新化学实体开发中的潜在应用的宝贵见解 (Gupta & Chaudhary, 2015)。
喹唑啉硫酮及其衍生物的合成
喹唑啉硫酮的合成,包括 8-甲氧基-4-(4-甲氧基苯基)-3,4,5,6-四氢苯并[h]喹唑啉-2(1H)-硫酮,已在各种条件下进行了探索。Kaur 和 Kaur (2007) 使用微波辐射制备了 4-取代的苯基-3,4,5,6-四氢苯并(h)喹唑啉-2(1H)-硫酮,展示了该化合物在化学合成中的多功能性 (Kaur & Kaur, 2007)。
X 射线、核磁共振和 DFT 研究
已经使用 X 射线衍射、核磁共振和密度泛函理论 (DFT) 研究对该化合物的衍生物进行了进一步的结构阐明。这些技术提供了对合成化合物的分子结构和性质的全面见解,这对于了解它们在各个领域的潜在应用至关重要 (Gupta & Chaudhary, 2013)。
抗结核应用
Maurya 等人。(2013) 合成了 8-甲氧基-4-(4-甲氧基苯基)-3,4,5,6-四氢苯并[h]喹唑啉-2(1H)-硫酮的衍生物,并评估了它们的抗结核活性。研究表明对结核分枝杆菌具有显着的活性,表明该化合物在治疗结核病方面的潜力 (Maurya 等人,2013)。
镇痛和抗炎活性
一些该化合物的衍生物已被研究其潜在的镇痛和抗炎活性。这些研究为开发用于疼痛和炎症管理的新型治疗剂开辟了途径 (Dash 等人,2017)。
作用机制
Target of Action
Quinazoline and quinazolinone derivatives, which share a similar core structure, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and microorganisms, contributing to their diverse physiological significance and pharmacological utility .
Mode of Action
Quinazoline and quinazolinone derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some derivatives have been reported to induce apoptosis in cancer cells .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to influence a wide range of biochemical pathways . These include pathways related to inflammation, convulsion, cancer, bacterial and fungal infections, HIV, and analgesia .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a wide range of biological activities . For instance, some derivatives have shown promising activity against alpha-glucosidase and alpha-amylase .
未来方向
Quinazolinone and quinazoline derivatives have shown promise in various areas of medicinal chemistry. Their diverse set of biological activities has encouraged medicinal chemists to investigate these heterocycles as potential drug molecules . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.
属性
IUPAC Name |
8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-23-14-6-3-12(4-7-14)18-17-9-5-13-11-15(24-2)8-10-16(13)19(17)22-20(25)21-18/h3-4,6-8,10-11,18H,5,9H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWDRKHVWKMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(CC3)C=C(C=C4)OC)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)


![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)